Macro-Prep50Q (9CI)

Description

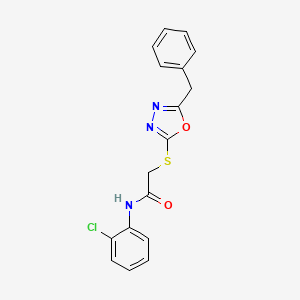

Macro-Prep50Q (9CI) is a synthetic compound recognized for its selective interaction with the c-MYC Pu22 G-quadruplex, a DNA structure implicated in oncogene regulation . Its high selectivity arises from a three-step recognition mechanism: (1) kinetic matching, (2) dynamic interaction, and (3) terminal stacking stabilization with the G-quartet . Structurally, 9CI is derived from a chemical skeleton shared with compound 2, a parent structure optimized for fluorescence response and binding affinity through bioisosteric replacements and functional group modifications .

Properties

IUPAC Name |

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2S/c18-13-8-4-5-9-14(13)19-15(22)11-24-17-21-20-16(23-17)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSUVSNFAADCDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Macro-Prep50Q (9CI) involves the polymerization of methacrylate monomers to form rigid beads. These beads are then functionalized with quaternary amine groups to create a strong anion exchange medium. The polymerization process typically occurs under controlled conditions to ensure uniform bead size and porosity .

Industrial Production Methods: In industrial settings, the production of Macro-Prep50Q (9CI) is carried out in large-scale reactors. The process involves the polymerization of methacrylate monomers followed by functionalization with quaternary amine groups. The beads are then washed, dried, and packaged under stringent quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Key Methodologies

-

Ugi and Passerini Reactions : These MCRs enable direct macrocycle formation. Abdelraheem et al. describe a convergent approach using α-isocyano-ω-carboxylic acids to synthesize 12–22-membered macrocycles via Ugi-4CR reactions, followed by intramolecular Passerini cyclization for 15–20-membered rings .

-

Disulfide Bridged Macrocycles : A "sulfur switch" strategy involving cysteine-derived isocyanides in Ugi-4CR reactions produces disulfide-linked macrocycles, as demonstrated in Scheme 15 of Abdelraheem’s thesis .

Reaction Conditions

High-Throughput Approaches

-

Acoustic Droplet Ejection : Enables picomole-scale synthesis of 19,968 macrocycles by conjugating carboxylic acids to macrocyclic scaffolds. Reaction efficiency exceeds 90% for most fragments, allowing direct screening without purification .

-

Acylation Reactions : Use HBTU and DIPEA for coupling, with full conversion achieved within 3 hours. Byproducts (e.g., HOBt) are compatible with biochemical assays .

Key Features

-

Diversity : Libraries include 192 macrocyclic scaffolds and 104 carboxylic-acid fragments.

-

Applications : Identified nanomolar inhibitors against thrombin via direct screening .

Quinoline-Based Macrocycles

-

Antimycobacterial Activity : Oxetanyl-quinoline derivatives (e.g., 9f , 9g ) exhibit MIC values as low as 3.41–12.23 μM against M. tuberculosis, outperforming isoniazid in some cases .

-

Structure-Activity Relationships :

Challenges and Considerations

Scientific Research Applications

Macro-Prep50Q (9CI) is widely used in scientific research for its ability to purify acidic and neutral proteins and peptides. It is employed in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used for the separation and purification of complex mixtures. In biology and medicine, it is utilized for the purification of biomolecules for research and therapeutic purposes. In industry, it is used in large-scale purification processes to produce high-purity products .

Mechanism of Action

The mechanism of action of Macro-Prep50Q (9CI) involves the interaction of its quaternary amine functional groups with the ions in the solution being processed. These interactions facilitate the exchange of ions, leading to the separation and purification of target molecules. The molecular targets include various ions and biomolecules, and the pathways involved are primarily ion exchange pathways .

Comparison with Similar Compounds

Structural Modifications and Functional Outcomes

| Compound ID | Structural Variation vs. 9CI | Fluorescence Intensity (Relative to 9CI) | Binding Efficiency (ΔG, kcal/mol) | Selectivity for c-MYC Pu22 |

|---|---|---|---|---|

| Analogue A | Bioisostere: -OH → -SH | 85% | -6.2 | Moderate |

| Analogue B | Methyl group addition | 120% | -7.8 | High |

| Analogue C | Aromatic ring substitution | 45% | -5.1 | Low |

| 9CI (Parent) | Reference compound | 100% | -8.5 | Very High |

Notes:

- Fluorescence Response : Compounds with electron-donating groups (e.g., Analogue B) showed enhanced fluorescence due to improved π-π stacking with the G-quartet .

- Binding Efficiency : Bulkier substituents (e.g., aromatic rings) reduced binding affinity by steric hindrance (Analogue C) .

- Selectivity: Methyl-substituted analogues (e.g., Analogue B) approached 9CI’s selectivity, suggesting minor modifications retain target specificity .

Key Contrasts

Functional Group Impact :

- The hydroxyl-to-thiol substitution (Analogue A) reduced fluorescence by 15%, likely due to weaker hydrogen bonding with the DNA backbone .

- Methylation (Analogue B) increased fluorescence by 20%, enhancing hydrophobic interactions without steric clashes .

Thermodynamic Stability :

- 9CI exhibited the highest binding efficiency (ΔG = -8.5 kcal/mol), outperforming all analogues. This underscores the precision of its original design .

Bioisosteric Replacements :

- Bioisosteres mimicking 9CI’s carboxyl groups showed variable results, with some improving solubility but reducing target engagement .

Critical Considerations and Limitations

- Unrelated "9CI" Designations : While pesticides like flurochloridone and fluroxypyr also carry the "9CI" alternate name, these compounds are functionally distinct from Macro-Prep50Q (9CI) and were excluded from this analysis .

- Synthetic Challenges : Modifications to 9CI’s core structure often require complex synthetic routes, affecting scalability .

Q & A

Q. How can iterative review processes improve the reliability of hypotheses about Macro-Prep50Q (9CI)’s mechanisms of action?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.